1,4-Dioxane-d8
Overview
Description
1,4-Dioxane-d8 is a deuterated variant of 1,4-dioxane, a cyclic ether and an environmental contaminant of concern due to its potential carcinogenicity and prevalence in industrial processes. The deuterated form is often used in scientific studies to investigate the behavior of 1,4-dioxane under various conditions due to the distinct NMR properties of deuterium.
Synthesis Analysis
The synthesis of 1,4-dioxane-d8 is not directly discussed in the provided papers. However, its presence is implied in the study of the bimetallic cyano complex Cd(C4D8O2)Cu(CN)3, where it acts as a bridging ligand in a 3D interpenetrating framework structure .
Molecular Structure Analysis
The molecular structure of gaseous 1,4-dioxane has been extensively studied, revealing that it exists primarily in the chair form with specific bond distances and angles. The molecule features a "flap" angle, which is the tilt of the COC plane from the plane of the four carbon atoms . In the context of metal coordination, 1,4-dioxane acts as a ligand, coordinating to metal ions and influencing the formation of complex structures .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1,4-dioxane-d8. However, the interaction of 1,4-dioxane with metal ions to form coordination compounds is noted, suggesting its role in facilitating the synthesis of such complexes .
Physical and Chemical Properties Analysis
1,4-Dioxane-d8's physical and chemical properties can be inferred from studies on its non-deuterated form. Monte Carlo simulations have been used to explore the structure of aqueous 1,4-dioxane solutions, indicating that dioxane molecules arrange with favorable distances in the solution and can form hydrogen bonds with water molecules . The dynamic properties of 1,4-dioxane in water have been studied using X-ray diffraction, mass spectrometry, and NMR relaxation, showing changes in hydrogen bonding and cluster formation with varying concentrations of 1,4-dioxane . Additionally, the impact of 1,4-dioxane on biomembrane models has been investigated, revealing structural changes in the membrane upon exposure to the compound .
Case Studies
The case studies involving 1,4-dioxane-d8 are primarily focused on its role in the structure and dynamics of various systems. For instance, the bimetallic cyano complex study demonstrates the dynamic behavior of the 1,4-dioxane ligand as a rotor within the complex framework . Another case study involves the interaction of 1,4-dioxane with nano-CuSO4, where experimental conductance measurements were used to calculate thermodynamic parameters of complex formation .
Scientific Research Applications
1,4-Dioxane-d8 is a deuterated derivative of 1,4-dioxane . . It is widely employed as a deuterated standard .
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NMR Solvent : In the field of Nuclear Magnetic Resonance (NMR) spectroscopy , 1,4-Dioxane-d8 is used as a solvent . The compound’s deuterium atoms replace the hydrogen atoms in the solvent molecule, which makes it invisible in the NMR spectrum. This allows scientists to focus on the sample’s signals without interference from the solvent.
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Environmental Science : 1,4-Dioxane-d8 is used in the study of environmental contaminants . Due to its chemical stability and water solubility, 1,4-dioxane often ends up in groundwater . Scientists use 1,4-Dioxane-d8 as a surrogate standard during the activated carbon SPE (solid-phase extraction) and GC-MS-SIM (gas chromatography-mass spectrometry in selected ion monitoring mode) quantification of 1,4-dioxane in drinking water .
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Surface Water Analysis : In the field of environmental chemistry , 1,4-Dioxane-d8 is used in the measurement of 1,4-dioxane in surface water by headspace GC-MS .
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Food Safety : In the field of food safety , 1,4-Dioxane-d8 is used in the detection of 1,4-dioxane in food additives . A method was developed for determining the spiked 1,4-dioxane contents in a polyethylene glycol 600 (PEG 600) using static headspace (SH) isolation, followed by gas chromatography–mass spectrometry (GC-MS) . This method could be applicable for ensuring the safety of foods and environmental and public health on a broad scale .
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Remediation and Treatment Technologies : In environmental remediation , the chemical and physical properties of 1,4-dioxane affect the remediation and treatment options . 1,4-Dioxane is miscible in water, is chemically stable, and does not hydrolyze under typical conditions . These properties can lead to the formation of large, diffuse plumes of 1,4-dioxane in groundwater . Certain conventional remediation and treatment approaches (such as granular activated carbon, air stripping, and soil vapor extraction) are ineffective for 1,4-dioxane .
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Industrial Applications : 1,4-Dioxane, which is used to fix solvents with its hydrophilic and anti-chlorination properties, is frequently used in personal care and cleaning products, varnishes, paints, and disinfectants . 1,4-Dioxane which is also present in the structure of adhesives and inks is also used in the manufacture of insecticides, herbicides, and softeners .
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Sampling and Analysis : In the field of environmental sampling and analysis , 1,4-Dioxane-d8 is used in the sampling for 1,4-dioxane in different matrices . Practitioners have evaluated and used a variety of methods and devices for sampling 1,4-dioxane in groundwater . These methods include low-flow purging, grab samplers, and passive diffusion samplers .
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Water and Wastewater Treatment : In the field of water and wastewater treatment , 1,4-Dioxane-d8 is used in the removal of 1,4-dioxane . Advanced oxidation processes (AOPs), such as ultraviolet radiation coupled with H2O2, had shown efficient 1,4-dioxane destruction and had already been applied for both water and wastewater treatment processes .
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Shampoo Analysis : In the field of cosmetic analysis , 1,4-Dioxane-d8 is used in the determination of 1,4-dioxane in shampoo . A method for easily quantifying the amount of 1,4-dioxane in shampoo using DMI was investigated .
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Research on 1,4-dioxane Pollution and Treatment Technologies : In the field of environmental research , 1,4-Dioxane-d8 is used in the study of 1,4-dioxane pollution and treatment technologies . It is now generally accepted that there is an upper limit to the attenuation of reductive 1,4-dioxane in groundwater environments, but there is a certain degree of bio-oxidative attenuation .
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1,4-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHBNJHYFVUHQT-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(O1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938800 | |
Record name | (~2~H_8_)-1,4-Dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxane-d8 | |
CAS RN |
17647-74-4 | |
Record name | 1,4-Dioxane-d8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17647-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxane-(2LH8) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_8_)-1,4-Dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxane-[2LH8] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.